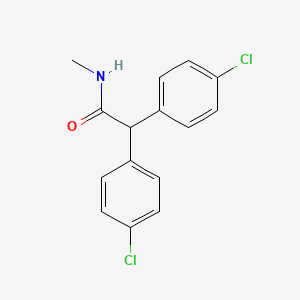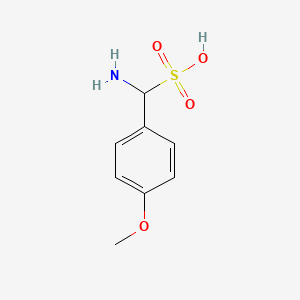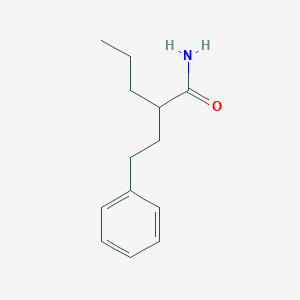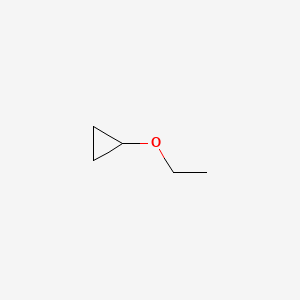
2,5-Diphenoxybenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenoxybenzene-1,4-diol is an organic compound characterized by the presence of two phenoxy groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenoxybenzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with phenol derivatives under specific conditions. One common method is the oxidative coupling of 1,4-diphenoxybenzene using an oxidant such as FeCl3 in nitrobenzene . The reaction is carried out at elevated temperatures, typically around 40°C, and requires vigorous stirring under a nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of oxidative coupling and the use of efficient catalysts like FeCl3 suggest that scaling up the laboratory synthesis could be feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenoxybenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and ligands.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Wirkmechanismus
The mechanism of action of 2,5-diphenoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and stability. The phenoxy groups can engage in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diformylbenzene-1,4-diol: A related compound used as a building block for redox-active ligands.
2-Methoxybenzene-1,4-diol: Known for its antioxidant properties.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
Uniqueness
2,5-Diphenoxybenzene-1,4-diol is unique due to its dual phenoxy and hydroxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials highlight its significance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5064-55-1 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2,5-diphenoxybenzene-1,4-diol |
InChI |
InChI=1S/C18H14O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
InChI-Schlüssel |
IPVIFASFMHMQRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2O)OC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)


![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)



